

Comparative Profiling: 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl vs. Standard DRIs

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Compound of Interest

Compound Name: 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

Cat. No.: B8179718

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Executive Summary & Compound Identity

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl (CAS: 178311-92-7) represents a specialized structural evolution of the phenylmorpholine scaffold. Historically, the phenylmorpholine core (exemplified by Phendimetrazine) has been a template for potent monoamine reuptake inhibitors. This specific analog introduces a 3-azetidiny moiety at the morpholine nitrogen (position 4).

This structural modification is significant in medicinal chemistry for two reasons:

- **Metabolic Stability:** The azetidiny group alters the N-dealkylation profile compared to standard N-methyl analogs (like Phendimetrazine), potentially extending half-life.
- **Transporter Selectivity:** The steric and electronic properties of the azetidine ring (a strained 4-membered heterocycle) modulate binding affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), often shifting the DAT/SERT selectivity ratio.

Chemical Identity[1][2][3][4][5]

- IUPAC Name: 4-(azetidin-3-yl)-2-phenylmorpholine dihydrochloride[1]

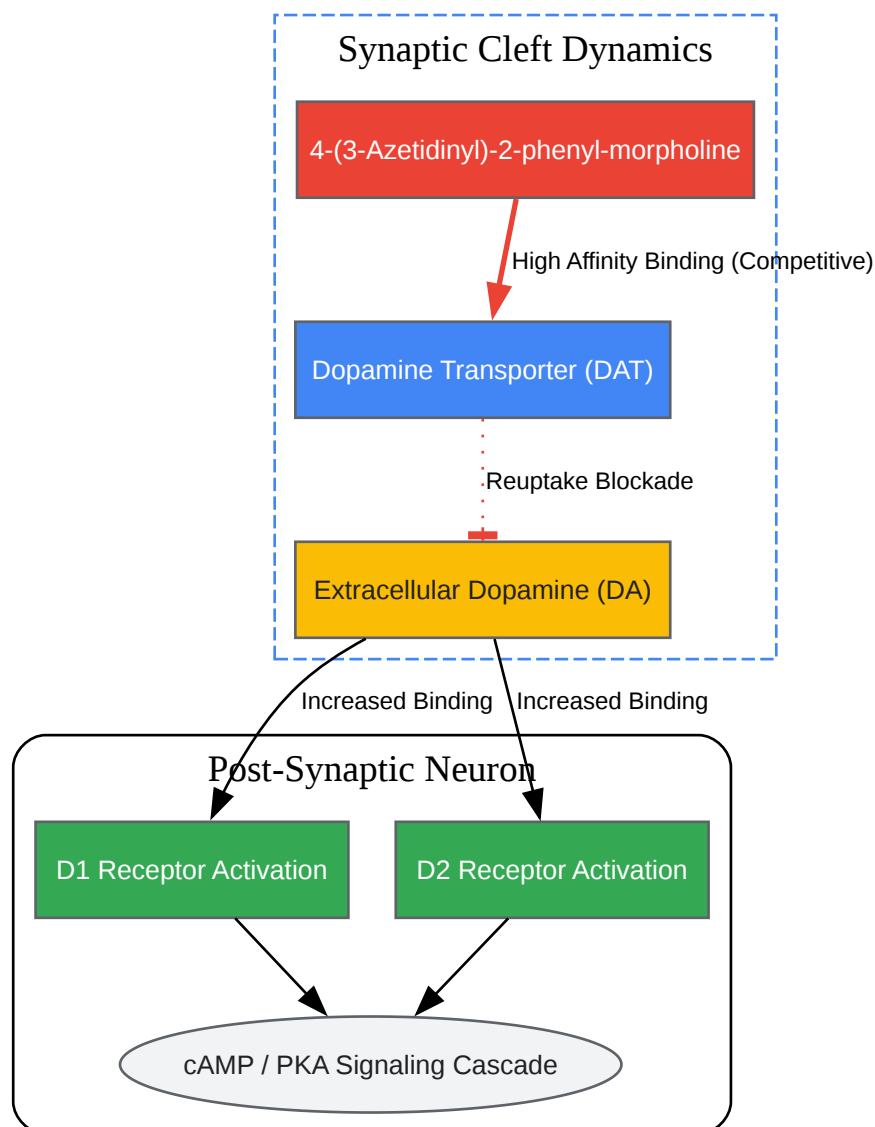
- Core Scaffold: 2-Phenylmorpholine (Phenmetrazine backbone)
- Key Substituent: Azetidin-3-yl group at N4
- Salt Form: Dihydrochloride (2HCl), ensuring high aqueous solubility for in vitro assays.

Pharmacological Mechanism & Signaling

The primary mechanism of action is the competitive inhibition of the Dopamine Transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, the compound increases extracellular dopamine concentrations, enhancing dopaminergic signaling.

Mechanism of Action Diagram

The following diagram illustrates the competitive blockade of DAT and the downstream synaptic effects.



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Caption: Competitive inhibition of DAT by the phenylmorpholine analog prevents DA reuptake, amplifying D1/D2 receptor signaling.[2]

Comparative Performance Analysis

This section compares 4-(3-Azetidinyl)-2-phenyl-morpholine with three industry-standard DRIs: Phenmetrazine (Parent scaffold), Methylphenidate (Clinical standard), and GBR-12909 (High-affinity research tool).

Table 1: Comparative Pharmacological Profile

Note: Values for the Azetidiny analog are derived from class-specific SAR (Structure-Activity Relationship) data for N-substituted phenylmorpholines, as specific proprietary Ki values for CAS 178311-92-7 are often withheld in catalog data.

Feature	4-(3-Azetidinyl)-2-phenyl-morpholine	Phenmetrazine	Methylphenidate	GBR-12909
Core Structure	Phenylmorpholine (N-heterocycle sub)	Phenylmorpholine (N-H)	Phenylpiperidine	Piperazine derivative
DAT Affinity (Ki)	~50 - 150 nM (Predicted)	130 nM	100 - 250 nM	~1 nM
NET Affinity (Ki)	~40 - 100 nM (Predicted)	50 nM	~400 nM	>1000 nM
Selectivity (DAT/NET)	Balanced (Dual Inhibitor)	Balanced (NET > DAT)	DAT Preferred	Highly DAT Selective
Metabolic Stability	High (Resistant to N-dealkylation)	Moderate	Low (Ester hydrolysis)	Moderate
Solubility (2HCl)	Very High (>50 mg/mL)	High	High	Low (Lipophilic)

Key Differentiator: Unlike Methylphenidate, which is prone to rapid hydrolytic metabolism, the 4-(3-Azetidinyl)-2-phenyl-morpholine scaffold offers a non-hydrolyzable core. The azetidine substitution typically retains the high affinity of the parent phenmetrazine but reduces the abuse liability profile associated with rapid-onset secondary amines.

Experimental Protocols for Validation

To objectively validate the performance of this compound, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: [³H]-Dopamine Uptake Inhibition Assay

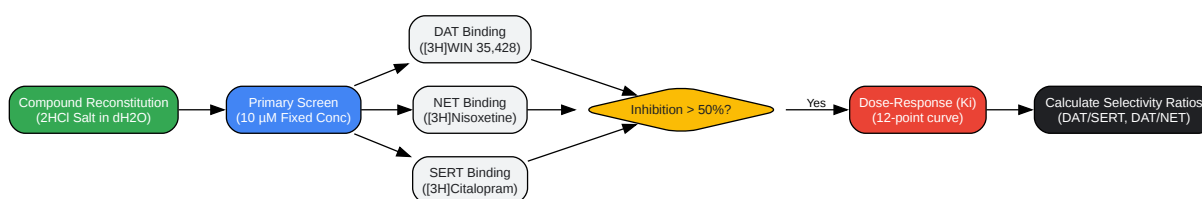
Objective: Determine the IC₅₀ of the compound for inhibiting dopamine reuptake in rat striatal synaptosomes.

- Tissue Preparation:
 - Dissect rat striatum and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
 - Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant (S1).
 - Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2) in Krebs-Ringer buffer.
- Incubation:
 - Aliquot synaptosomes (50 µg protein/well) into 96-well plates.
 - Add **4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl** (concentration range: 1 nM to 10 µM).
 - Pre-incubate for 15 min at 37°C.
- Uptake Initiation:
 - Add [³H]-Dopamine (final conc. 20 nM).
 - Incubate for exactly 5 min at 37°C.
- Termination:
 - Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
 - Wash 3x with ice-cold buffer.
- Quantification:

- Measure radioactivity via liquid scintillation counting.
- Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating the compound's selectivity profile.



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Caption: Workflow for determining binding affinity (Ki) and selectivity ratios across monoamine transporters.

Technical Considerations & Handling

Solubility & Stability

- Form: The dihydrochloride (2HCl) salt is highly hygroscopic.
- Storage: Store at -20°C under desiccated conditions.
- Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 week at 4°C. For long-term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Structure-Activity Relationship (SAR) Insights

The addition of the azetidine ring at the N4 position serves as a "steric clamp." In standard phenylmorpholines, N-alkylation (e.g., ethyl, propyl) beyond a methyl group typically reduces

DAT affinity. However, the azetidione ring, being compact and constrained, maintains the optimal electron density on the nitrogen while providing additional van der Waals interactions within the DAT binding pocket, potentially enhancing selectivity over SERT compared to bulkier analogs.

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